

Independent Verification of MPX-007's Reported IC50 Values: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported in vitro potency of MPX-007, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. While MPX-007 shows promise as a valuable research tool, it is important to note that, based on currently available public information, the reported IC50 values originate from a single foundational study. Independent verification of these values by unaffiliated research groups has not been identified in the public domain. This guide therefore presents the originally reported data for MPX-007 and compares it with other relevant NMDA receptor modulators to offer a comprehensive resource for researchers.

Quantitative Data Presentation

The in vitro potency of **MPX-007** has been characterized in different cellular systems, yielding distinct IC50 values. These are summarized below in comparison to its analog, MPX-004, and the parent compound, TCN-201.



Compound	Assay System	Target	IC50	Reference
MPX-007	HEK Cell Ca2+ Influx Assay	GluN1/GluN2A	27 nM	[1][2][3]
Xenopus Oocyte Electrophysiolog y	human GluN1/GluN2A	143 ± 10 nM	[1]	
MPX-004	HEK Cell Ca2+ Influx Assay	GluN1/GluN2A	79 nM	[1][2][3]
Xenopus Oocyte Electrophysiolog y	human GluN1/GluN2A	198 ± 17 nM	[1]	
TCN-201	HEK Cell Ca2+ Influx Assay	GluN1/GluN2A	~200 nM	[4]

Note on Selectivity: **MPX-007** is reported to be at least 70-fold selective for GluN2A over other NMDA receptor subtypes.[1] However, at higher concentrations (~10 μ M), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing receptors.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of **MPX-007**'s IC50 values.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of NMDA receptor modulators in a controlled cellular environment by measuring changes in intracellular calcium.

- 1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK) 293 cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).
- 2. Assay Preparation:



- Cells are plated in 384-well plates.
- The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
- 3. Compound Application:
- A serial dilution of MPX-007 is prepared and added to the cell plates at a range of concentrations.
- 4. Receptor Stimulation:
- The NMDA receptors are activated by stimulating the cells with a fixed concentration of glutamate and glycine (e.g., 3 μM each).
- 5. Data Acquisition:
- Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity using a fluorescence plate reader.
- 6. Data Analysis:
- The concentration-response curves for the inhibition of the calcium response are generated.
- The data is fitted to a four-parameter logistic equation (Hill equation) to determine the IC50 value.

Xenopus Oocyte Electrophysiology Assay

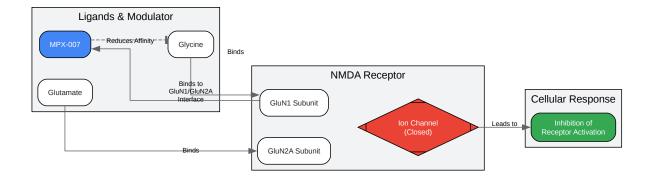
This electrophysiological technique is utilized to study the function of ion channels, such as NMDA receptors, expressed in a heterologous system.

- 1. Oocyte Preparation and Injection:
- Oocytes are harvested from Xenopus laevis.
- The oocytes are injected with cRNA encoding for human GluN1 and a specific GluN2 subunit (A, B, C, or D).
- The oocytes are incubated to allow for receptor expression.



- 2. Electrophysiological Recording:
- Two-electrode voltage-clamp recordings are performed on the oocytes.
- The oocytes are voltage-clamped at a holding potential (e.g., -70 mV).
- 3. Compound Application and Agonist Stimulation:
- Oocytes are perfused with varying concentrations of MPX-007.
- Following compound perfusion, glutamate and glycine are co-applied to elicit inward currents.
- 4. Data Analysis:
- The peak current amplitude in the presence of the test compound is measured and compared to the baseline current.
- The percentage of inhibition is plotted as a function of the compound concentration to generate a concentration-response curve and determine the IC50 value.

Mandatory Visualizations Signaling Pathway of MPX-007

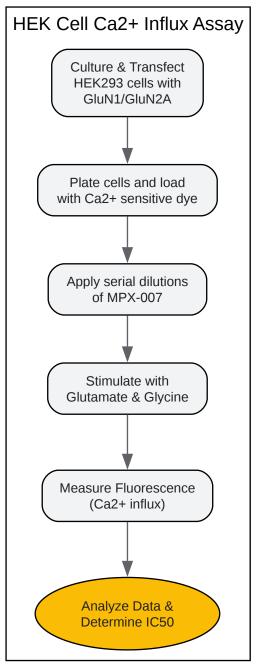


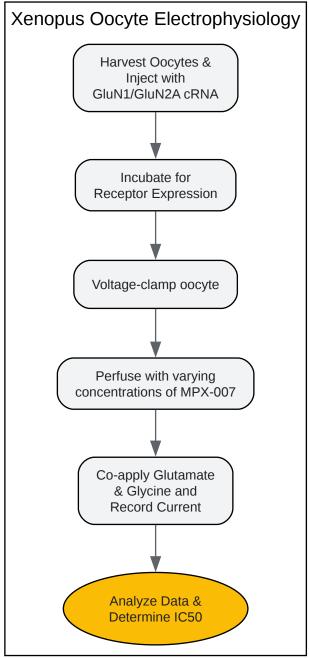


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Caption: Mechanism of MPX-007 as a negative allosteric modulator of the NMDA receptor.

Experimental Workflow for IC50 Determination





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Caption: Workflow for determining the IC50 of MPX-007 using two common assay systems.

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